molecular formula C9H19NO5S B14794636 Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate

Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate

Cat. No.: B14794636
M. Wt: 253.32 g/mol
InChI Key: VOXVBKJARYGHNC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a methylsulfonyloxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis may involve the reaction of tert-butyl 2-(hydroxymethyl)-3-methylsulfonyloxypropanoate with an aminomethylating agent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized propanoates .

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyloxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)-3-hydroxypropanoate
  • Tert-butyl 2-(aminomethyl)-3-chloropropanoate
  • Tert-butyl 2-(aminomethyl)-3-bromopropanoate

Uniqueness

Tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate is unique due to the presence of the methylsulfonyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in synthesis and research .

Properties

Molecular Formula

C9H19NO5S

Molecular Weight

253.32 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-3-methylsulfonyloxypropanoate

InChI

InChI=1S/C9H19NO5S/c1-9(2,3)15-8(11)7(5-10)6-14-16(4,12)13/h7H,5-6,10H2,1-4H3

InChI Key

VOXVBKJARYGHNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CN)COS(=O)(=O)C

Origin of Product

United States

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